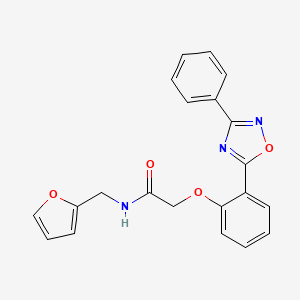
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide varies depending on its application. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting certain enzymes and modulating cellular signaling pathways. In biochemistry, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. In materials science, it has been shown to exhibit excellent charge transport properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, it has been shown to exhibit cytotoxic effects on cancer cells and antimicrobial activity against certain bacteria and fungi. In biochemistry, it has been shown to inhibit the activity of certain enzymes and modulate cellular signaling pathways. In materials science, it has been shown to exhibit excellent charge transport properties and high thermal stability.
Advantages and Limitations for Lab Experiments
The advantages of using N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its unique molecular structure, which makes it a promising candidate for various applications. Its ability to inhibit certain enzymes and modulate cellular signaling pathways also makes it a valuable tool in biochemistry research. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the research and development of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. In medicinal chemistry, further studies are needed to explore its potential as a cancer therapeutic agent and to investigate its antifungal and antimicrobial activities. In biochemistry, future research could focus on identifying the specific enzymes that this compound inhibits and elucidating its mechanism of action. In materials science, future studies could explore its potential use in the development of organic electronic devices and other advanced materials.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of furan-2-carbaldehyde, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, and chloroacetic acid in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In biochemistry, it has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways. In materials science, it has been explored for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-16-9-6-12-26-16)14-27-18-11-5-4-10-17(18)21-23-20(24-28-21)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPRKVZNQULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


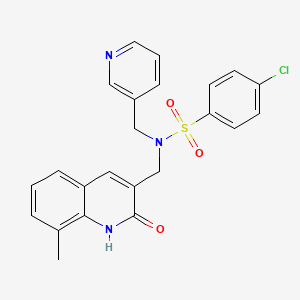
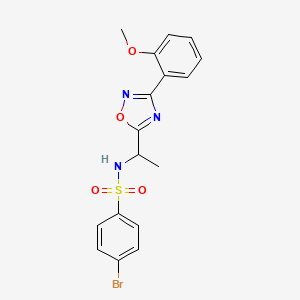
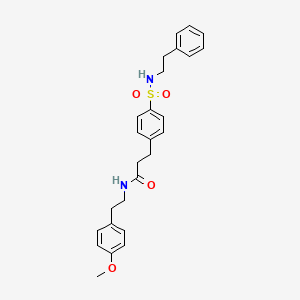
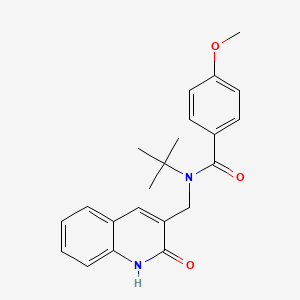
![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
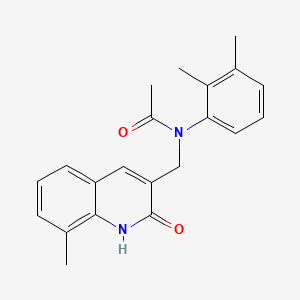

![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
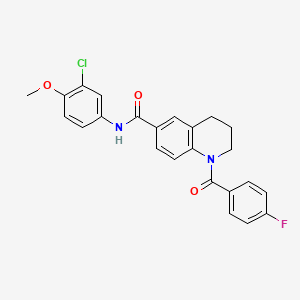


![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)